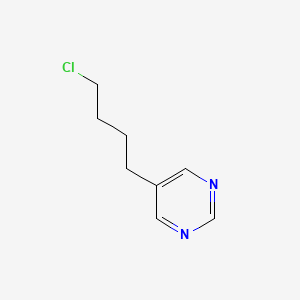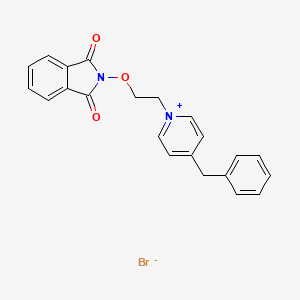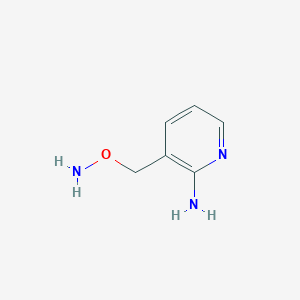
3-((Aminooxy)methyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Aminooxy)methyl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminooxy group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Aminooxy)methyl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with an appropriate aminooxy reagent. One common method is the reaction of pyridin-2-amine with hydroxylamine-O-sulfonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Aminooxy)methyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
3-((Aminooxy)methyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-((Aminooxy)methyl)pyridin-2-amine involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopyridine: Similar structure but lacks the aminooxy group.
2-Amino-3-methylpyridine: Contains a methyl group instead of the aminooxy group.
3-(Benzyloxy)pyridin-2-amine: Contains a benzyloxy group instead of the aminooxy group.
Uniqueness
3-((Aminooxy)methyl)pyridin-2-amine is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
O-[(2-aminopyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H9N3O/c7-6-5(4-10-8)2-1-3-9-6/h1-3H,4,8H2,(H2,7,9) |
Clé InChI |
SVWVBTQFISPWKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


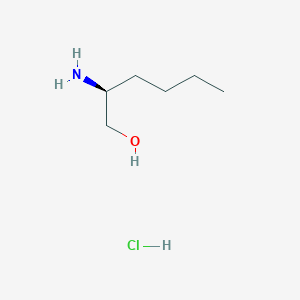

![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)
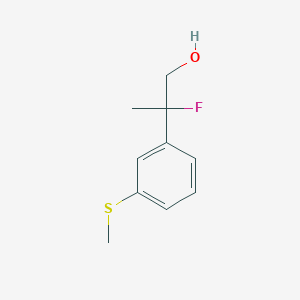



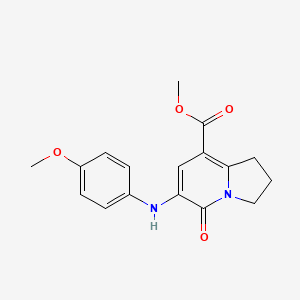


![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)
